Methyl 2,5-dichloro-3-methoxybenzoate
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Overview
Description
Methyl 2,5-dichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,5-dichloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common nucleophiles include amines and thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2,5-dichloro-3-methoxybenzyl alcohol.
Oxidation: Formation of 2,5-dichloro-3-methoxybenzoic acid.
Scientific Research Applications
Methyl 2,5-dichloro-3-methoxybenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and microbial degradation.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in microbial degradation studies, the compound is metabolized by specific enzymes that cleave the ester bond, leading to the formation of intermediate products that are further processed by the microorganism .
Comparison with Similar Compounds
Methyl 2,5-dichlorobenzoate: Similar structure but lacks the methoxy group at position 3.
Methyl 2-bromo-5-methoxybenzoate: Similar structure but has a bromine atom instead of chlorine at position 2.
Uniqueness: Methyl 2,5-dichloro-3-methoxybenzoate is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
methyl 2,5-dichloro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFJZLHTMOKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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